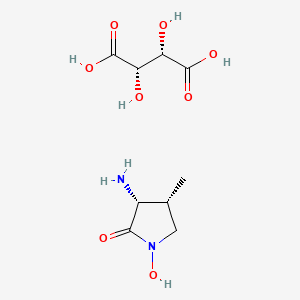
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2S,3S)-2,3-Dihydroxysuccinicacidsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2S,3S)-2,3-Dihydroxysuccinicacidsalt is a complex organic compound with multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2S,3S)-2,3-Dihydroxysuccinicacidsalt involves several steps, including the formation of the pyrrolidinone ring and the introduction of the amino and hydroxy groups. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2S,3S)-2,3-Dihydroxysuccinicacidsalt can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield diketones, while reduction of the carbonyl group can produce secondary alcohols.
Scientific Research Applications
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2S,3S)-2,3-Dihydroxysuccinicacidsalt has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2S,3S)-2,3-Dihydroxysuccinicacidsalt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
- (2S,3S)-2,3-Dihydroxysuccinicacid
- (3R,4R)-3-Hydroxy-4-methylpyrrolidin-2-one
Uniqueness
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2S,3S)-2,3-Dihydroxysuccinicacidsalt is unique due to its combination of functional groups and chiral centers, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H16N2O8 |
|---|---|
Molecular Weight |
280.23 g/mol |
IUPAC Name |
(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C5H10N2O2.C4H6O6/c1-3-2-7(9)5(8)4(3)6;5-1(3(7)8)2(6)4(9)10/h3-4,9H,2,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t3-,4-;1-,2-/m10/s1 |
InChI Key |
NGPWQCGVOGYXAG-KQSXIRJHSA-N |
Isomeric SMILES |
C[C@@H]1CN(C(=O)[C@@H]1N)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1CN(C(=O)C1N)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


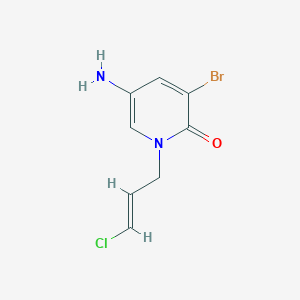
![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid](/img/structure/B13071816.png)
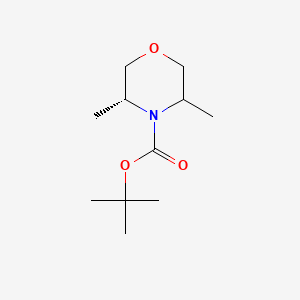
![N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide](/img/structure/B13071824.png)

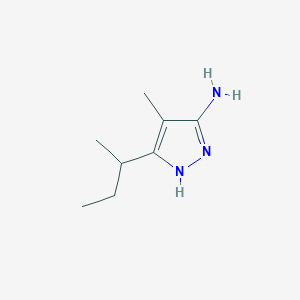
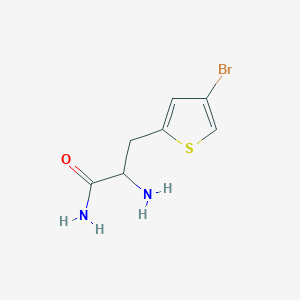
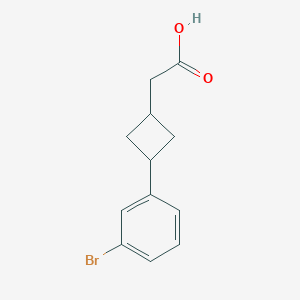
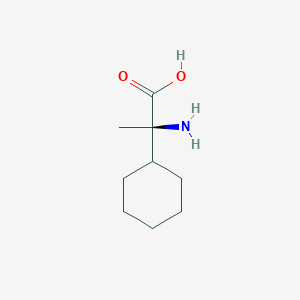
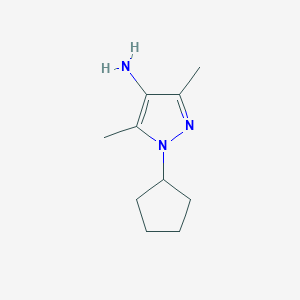

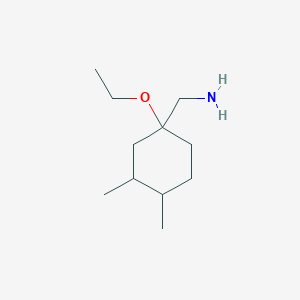

![5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde](/img/structure/B13071887.png)
